molecular formula C8H11BO5S B14051071 (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid

(2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid

Cat. No.: B14051071
M. Wt: 230.05 g/mol
InChI Key: JEQWTCQIUMHVDE-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methylsulfonyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(methylsulfonyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the borylation reaction .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling reactions. These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also explored for its potential in drug discovery and development due to its ability to form stable carbon-carbon bonds under mild conditions .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations makes it valuable in various manufacturing processes .

Mechanism of Action

The primary mechanism by which (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Uniqueness: The presence of both methoxy and methylsulfonyl groups in (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid provides unique reactivity and selectivity in chemical reactions. These functional groups enhance its solubility and stability, making it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C8H11BO5S

Molecular Weight

230.05 g/mol

IUPAC Name

(2-methoxy-5-methylsulfonylphenyl)boronic acid

InChI

InChI=1S/C8H11BO5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5,10-11H,1-2H3

InChI Key

JEQWTCQIUMHVDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)C)OC)(O)O

Origin of Product

United States

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